molecular formula C18H16BrN5O2S B317039 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA

Cat. No.: B317039
M. Wt: 446.3 g/mol
InChI Key: TYZKKKJLRKFLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a nicotinamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs.

Scientific Research Applications

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and nicotinamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C18H16BrN5O2S

Molecular Weight

446.3 g/mol

IUPAC Name

5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H16BrN5O2S/c1-11-15(17(26)24(23(11)2)14-6-4-3-5-7-14)21-18(27)22-16(25)12-8-13(19)10-20-9-12/h3-10H,1-2H3,(H2,21,22,25,27)

InChI Key

TYZKKKJLRKFLAD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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